1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea
CAS No.:
Cat. No.: VC13674232
Molecular Formula: C7H7BrFN3O
Molecular Weight: 248.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrFN3O |
|---|---|
| Molecular Weight | 248.05 g/mol |
| IUPAC Name | 1-(5-bromo-4-fluoropyridin-2-yl)-3-methylurea |
| Standard InChI | InChI=1S/C7H7BrFN3O/c1-10-7(13)12-6-2-5(9)4(8)3-11-6/h2-3H,1H3,(H2,10,11,12,13) |
| Standard InChI Key | ZBZOSQHPMSYOJY-UHFFFAOYSA-N |
| SMILES | CNC(=O)NC1=NC=C(C(=C1)F)Br |
| Canonical SMILES | CNC(=O)NC1=NC=C(C(=C1)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(5-Bromo-4-fluoropyridin-2-YL)-3-methylurea features a pyridine ring substituted at the 2-position with a methylurea group (-NH-C(=O)-NH-CH3) and at the 4- and 5-positions with fluorine and bromine atoms, respectively. This arrangement creates distinct electronic effects: the electron-withdrawing fluorine at C4 directs electrophilic substitution patterns, while the bulky bromine at C5 influences steric interactions in molecular recognition events. The urea moiety provides hydrogen-bond donor/acceptor capabilities critical for target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H7BrFN3O |
| Molecular Weight | 248.05 g/mol |
| CAS Number | 1443108-73-3 |
| Hydrogen Bond Donors | 2 (urea NH groups) |
| Hydrogen Bond Acceptors | 4 (urea O, pyridine N, F) |
| Rotatable Bond Count | 2 |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals: the fluorine atom at C4 causes splitting in adjacent proton signals, while the bromine at C5 induces characteristic deshielding effects. Mass spectrometry typically shows a molecular ion peak at m/z 248.05 with isotopic patterns indicative of bromine (1:1 ratio for [M]⁺ and [M+2]⁺). High-performance liquid chromatography (HPLC) methods developed for purity analysis typically use C18 reverse-phase columns with acetonitrile/water mobile phases, achieving ≥97% purity as per industry standards .
Synthesis and Purification Strategies
Reaction Pathways
The synthesis employs a multi-step approach starting from 5-bromo-4-fluoropyridin-2-amine. A representative pathway involves:
-
Urea Formation: Reaction with methyl isocyanate under anhydrous conditions
-
Protection/Deprotection: Use of trimethylsilyl groups for amine protection
-
Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients)
Critical reaction parameters include strict moisture control (urea formation is moisture-sensitive) and temperature maintenance below 0°C during exothermic steps. Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while final purification employs flash chromatography.
Process Optimization
Scale-up challenges center on bromine's tendency for elimination reactions. Recent advances utilize flow chemistry for improved heat transfer during urea bond formation, reducing side products. Process analytical technology (PAT) tools like in-line FTIR spectroscopy enable real-time monitoring of intermediate stages.
Table 2: Synthetic Yield Optimization
| Scale (mmol) | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10 | THF | -10 to 0 | 62 |
| 50 | DCM/Et3N | 25 | 58 |
| 100 | Flow reactor (MeCN) | 40 | 71 |
Biological Activity and Mechanism Studies
Structure-Activity Relationship (SAR) Insights
-
Halogen Effects: Bromine at C5 enhances target binding affinity (ΔG = -8.2 kcal/mol) compared to chlorine analogs (-7.4 kcal/mol)
-
Urea Modifications: Methyl substitution optimizes solubility (logP = 1.2) versus bulkier groups
-
Fluorine Impact: The C4 fluorine improves metabolic stability (t1/2 = 4.7 hr in microsomes)
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| VulcanChem | ≥98% | 1g, 5g, 25g | 250-1800 |
| MolCore | ≥97% | 100mg-10g | 300-2000 |
Pharmaceutical Applications
As a versatile building block, this compound serves in:
-
Kinase inhibitor development (JAK2, EGFR mutants)
-
PROTAC (PROteolysis TArgeting Chimera) linker synthesis
-
Radiolabeling precursors (substitution with ^76Br for PET imaging)
Ongoing clinical trials (NCT04820365) investigate bromopyridine derivatives in non-small cell lung cancer, demonstrating the scaffold's therapeutic relevance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume